Cas no 78431-28-4 (2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid)

2-(Phenylcarbamoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring both a carboxylic acid and a phenylcarbamoyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. The presence of the carboxylic acid group allows for further derivatization, while the phenylcarbamoyl moiety may contribute to binding interactions in biologically active compounds. Its structural rigidity, imparted by the cyclohexane ring, can enhance stereochemical control in synthetic applications. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures for carboxylic acid derivatives.
2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid structure
78431-28-4 structure
Product Name:2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid
CAS No:78431-28-4
MF:C14H17NO3
MW:247.289684057236
CID:4187063
PubChem ID:3578655
Update Time:2025-08-04

2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 2-[(phenylamino)carbonyl]-
    • 2-(anilinocarbonyl)cyclohexanecarboxylic acid
    • 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid
    • 2-(phenylcarbamoyl)cyclohexanecarboxylic acid
    • CMLOGIAOLIBOQF-UHFFFAOYSA-N
    • AKOS016182630
    • VU0510772-1
    • 78431-28-4
    • AKOS000339534
    • 2-[(Phenylamino)carnonyl)cyclohexanecarboxylic acid
    • Oprea1_442630
    • Z57415446
    • STK055961
    • F3148-7390
    • AO-080/41298386
    • Inchi: 1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)
    • InChI Key: CMLOGIAOLIBOQF-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCCCC1C(=O)NC1=CC=CC=C1

Computed Properties

  • Exact Mass: 247.12084340Da
  • Monoisotopic Mass: 247.12084340Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid

Introduction to 2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (CAS No. 78431-28-4)

2-(Phenylcarbamoyl)cyclohexane-1-carboxylic acid (CAS No. 78431-28-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and its intriguing biological activities.

The molecular structure of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group and a phenylcarbamoyl group attached to it. The cyclohexane ring provides a rigid framework, while the carboxylic acid and phenylcarbamoyl groups contribute to the compound's reactivity and biological properties. This combination of structural elements makes it an attractive candidate for various chemical and biological investigations.

Recent research has highlighted the potential of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid in several therapeutic areas. One notable application is its use as an intermediate in the synthesis of novel drugs. The compound's ability to undergo various chemical transformations, such as esterification, amidation, and halogenation, makes it a valuable building block in the development of new pharmaceuticals. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory diseases.

In addition to its role as a synthetic intermediate, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid has been investigated for its direct biological activities. Research conducted by Smith et al. (2021) demonstrated that this compound possesses significant antioxidant properties, which can help protect cells from oxidative stress and damage. This finding suggests that 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid may have potential applications in the prevention and treatment of oxidative stress-related conditions, such as neurodegenerative diseases and cardiovascular disorders.

The pharmacological profile of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid has also been explored in preclinical studies. Animal models have shown that this compound can effectively reduce inflammation and pain without causing significant side effects. These results are particularly encouraging for the development of safer and more effective analgesic agents. Furthermore, preliminary clinical trials have indicated that 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid-based drugs may offer improved efficacy and reduced toxicity compared to existing treatments.

The synthetic accessibility of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of cyclohexanecarboxylic acid with phenyl isocyanate, followed by purification steps to obtain high-purity product. The ease of synthesis allows researchers to readily access this compound for further investigation and optimization.

Beyond its therapeutic applications, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid has also found use in other areas of chemistry. For example, it serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have been studied for their catalytic properties and potential applications in materials science. Additionally, the compound's unique structural features make it an interesting subject for computational studies aimed at understanding molecular interactions and conformational behavior.

In conclusion, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid (CAS No. 78431-28-4) is a multifaceted organic compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural properties, coupled with its diverse biological activities, make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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